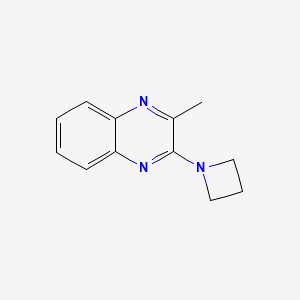
2-(Azetidin-1-yl)-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered ring structure. They are highly important in organic and medicinal chemistry due to their presence in several antibiotics, including penicillins, cephalosporins, carbapenems, and others .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . Another method involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered cyclic amide. This structure is a key feature of many broad-spectrum β-lactam antibiotics .
Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions. For instance, they can participate in aza-Michael addition reactions with NH-heterocycles to yield functionalized 3-substituted azetidinones .
Aplicaciones Científicas De Investigación
Antibacterial Agents
A key application of 2-(Azetidin-1-yl)-3-methylquinoxaline derivatives is in the development of antibacterial agents. Research by Frigola et al. (1995) on 7-azetidinylquinolones, a related compound, has shown promising results in antibacterial activity. These compounds have been synthesized with varying substituents and studied for their efficacy in vitro and in vivo against bacterial infections. The study highlighted the importance of the stereochemistry of the azetidine moiety for improved antibacterial activity (Frigola et al., 1995).
Drug Discovery
The compound has also found application in drug discovery. Duncton et al. (2009) used a radical addition method, the Minisci reaction, to introduce azetidin-3-yl groups into heteroaromatic bases. This method was utilized to modify compounds like the EGFR inhibitor gefitinib and a quinolinecarbonitrile Src tyrosine kinase inhibitor, showcasing the versatility of this compound in the modification and potential enhancement of existing drugs (Duncton et al., 2009).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities. This research indicates the potential of azetidinone derivatives in the development of central nervous system (CNS) active agents, opening avenues for new treatments in mental health (Thomas et al., 2016).
Antimicrobial and Antifungal Activities
Vyas et al. (2007) synthesized and tested 2-aryl-3-(3'methyl quinoxalin-2'-yl-amino) 4-thiazolidinoes and azetidinones for their antimicrobial and antifungal activities. These studies contribute to the understanding of the potential of these compounds in combating various microorganisms, underscoring their importance in the development of new antimicrobial and antifungal agents (Vyas et al., 2007).
Mecanismo De Acción
While the mechanism of action for “2-(Azetidin-1-yl)-3-methylquinoxaline” specifically is not available, azetidinones in general are known for their antibacterial properties. They inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-1-yl)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-12(15-7-4-8-15)14-11-6-3-2-5-10(11)13-9/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKIPVMVBNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)
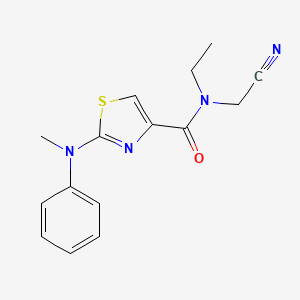
![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2678997.png)
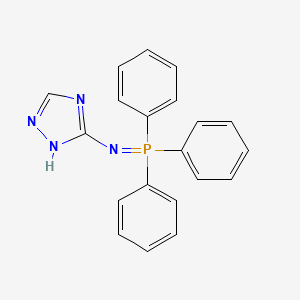
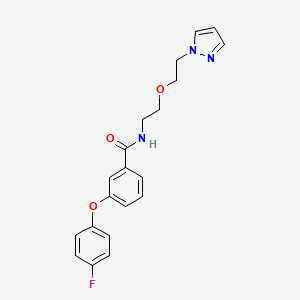
![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)
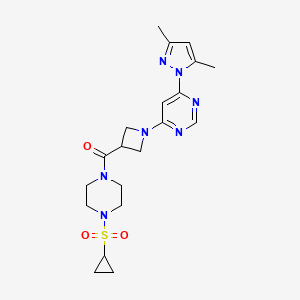
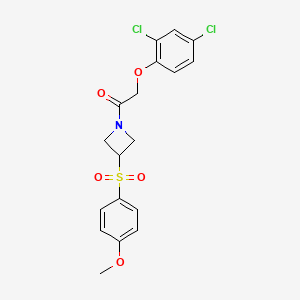
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
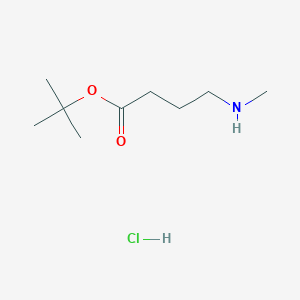
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)